4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid

描述

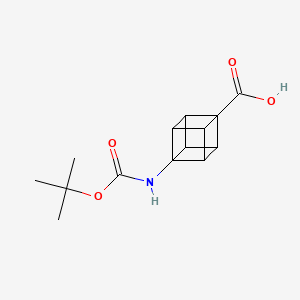

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid (hereafter referred to as the "cubane derivative") is a synthetically modified cubane scaffold featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 1-position. Cubanes are highly strained cubic hydrocarbons with unique electronic and steric properties, making them attractive for pharmaceutical and materials science applications .

Synthesis: The compound is synthesized via hydrolysis of methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate (S4) using NaOH in tetrahydrofuran (THF), yielding an 84% isolated product as a white solid. Key spectral data include IR peaks at 1681 cm⁻¹ (C=O stretching of Boc and carboxylic acid) and HRMS m/z 267.1018 ([M–H]⁻) .

Applications: Its rigid, high-energy structure is explored for drug design (e.g., peptide mimics) and energetic materials. The Boc group enhances stability during synthesis, while the carboxylic acid enables further functionalization.

Structure

3D Structure

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-12(2,3)19-11(18)15-14-7-4-8(14)6-9(14)5(7)13(4,6)10(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTXWKKAUMSKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-72-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-cubanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid involves several steps. One common method includes the reaction of cubane-1,4-dicarboxylic acid with tert-butyl carbamate under specific conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction typically requires a catalyst and is carried out under inert gas to prevent oxidation .

化学反应分析

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the reagents used.

科学研究应用

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is not fully understood. its effects are believed to be related to its ability to interact with specific molecular targets due to its unique cubane structure . The pathways involved in its action are still under investigation, but it is thought to influence various biochemical processes by binding to specific proteins or enzymes .

相似化合物的比较

Structural and Functional Analogues

Cubane-Based Derivatives

- 4-Aminocubane-1-carboxylic Acid Hydrochloride Structure: Lacks Boc protection, exposing the primary amine. Synthesis/Stability: Discontinued commercially (CymitQuimica), suggesting instability without Boc protection . Key Difference: The cubane derivative’s Boc group mitigates reactivity and degradation, enhancing synthetic utility .

Imidazole Derivatives

- 4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylic Acid Structure: Planar imidazole ring with Boc-amino and carboxylic acid groups. Synthesis: No yield data provided, but imidazole’s aromaticity simplifies functionalization compared to strained cubanes . Applications: Used in heterocyclic drug candidates (e.g., kinase inhibitors) due to hydrogen-bonding capabilities .

Tetrahydroquinoline Derivatives

- 3-(tert-Butylamino)-4-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylic Acid (31) Structure: Fused bicyclic system with Boc-amino and carboxylic acid. Synthesis: 56% yield via N-Boc deprotection and cyclization . Comparison: Lower yield than the cubane derivative (84%), reflecting cubane’s optimized hydrolysis conditions .

Cyclopropane Derivatives

- 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid Structure: Cyclopropane ring with Boc-amino and carboxylic acid. Properties: Molecular weight 201.22 g/mol, LogP = 0.7 (indicating moderate hydrophobicity) . Applications: Used in constrained peptide analogs; cyclopropane’s strain enhances binding affinity but complicates synthesis .

Bicyclic and Polycyclic Systems

- 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid Structure: Bicyclooctane with an oxygen bridge. Applications: Rigid scaffold for CNS drug delivery; oxa bridge improves solubility compared to cubanes .

Comparative Data Table

*Formula inferred from HRMS ([M–H]⁻ = 267.1018 for C₁₇H₁₅O₃).

Key Findings

- Synthetic Efficiency: The cubane derivative’s 84% yield surpasses many analogues (e.g., tetrahydroquinoline at 56%), highlighting optimized Boc-deprotection protocols .

- Stability: Boc protection critically stabilizes cubane amines, whereas unprotected derivatives (e.g., 4-aminocubane hydrochloride) face commercial discontinuation .

- Structural Impact :

- Spectroscopic Signatures : All Boc-containing compounds share C=O IR peaks near 1680–1700 cm⁻¹, but cubane’s symmetric structure may sharpen these signals .

生物活性

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid (C₁₄H₁₇NO₄) is a compound belonging to the cubane family, characterized by its unique cage-like structure formed by eight carbon atoms. This compound contains both an amino group and carboxylic acid functionalities, which may contribute to its biological activity. The exploration of its biological properties is crucial for potential applications in medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The structural formula of this compound includes:

- Functional Groups : An amino group (-NH₂) and a carboxylic acid group (-COOH).

- Molecular Weight : Approximately 255.29 g/mol.

- Predicted Properties :

- Melting Point: Estimated around 427.2 °C.

- Density: Approximately 1.49 g/cm³.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 255.29 g/mol |

| Melting Point | ~427.2 °C |

| Density | ~1.49 g/cm³ |

The potential biological activity of this compound is hypothesized to arise from its interaction with various biological targets, including enzymes and receptors. The amino and carboxylic acid groups may facilitate binding to specific sites, influencing biochemical pathways.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity. For instance, studies on related cubane derivatives have shown their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of compounds similar to this compound against oxidative stress-induced cell death in neuroblastoma cells. The results showed significant protection, suggesting that this class of compounds may modulate signaling pathways related to cell survival.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of cubane derivatives have indicated that they could inhibit the growth of various bacterial strains. Further studies are required to establish the efficacy of this compound specifically.

Research Findings

Recent literature highlights the importance of cubane derivatives in drug design due to their unique structural characteristics. The following table summarizes findings from various studies on related compounds:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with cubane carboxylation followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Carboxylation : Use of cubane derivatives with activated leaving groups (e.g., halides) in carboxylation reactions under anhydrous conditions (e.g., CO₂ insertion via Grignard reagents) .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine group. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the product. Yield optimization requires monitoring by TLC and HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cubane framework symmetry (e.g., singlets for equivalent protons) and Boc group integration (e.g., tert-butyl resonance at δ ~1.4 ppm) .

- FT-IR : Confirm Boc group presence (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolve cubane geometry and hydrogen-bonding patterns in crystalline form .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR/IR data .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the cubane core in derivatives of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to control reaction sites during halogenation or cross-coupling .

- Steric Effects : Leverage cubane’s rigid geometry—Boc groups at specific positions can block undesired reactions .

- Catalytic Systems : Use Pd-catalyzed C-H activation with ligands (e.g., BrettPhos) to enhance selectivity in arylations .

- Data Analysis : Compare reaction outcomes (HPLC/MS) under varying conditions to map steric/electronic influences .

Q. How do structural modifications to the cubane framework impact bioactivity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated cubanes or altered Boc positions) and test against targets (e.g., kinases, GPCRs).

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., estrogen receptor competition) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity .

Q. How should researchers resolve contradictions in reported bioactivity data for cubane derivatives, such as conflicting IC₅₀ values across studies?

- Methodological Answer :

- Meta-Analysis : Cross-reference experimental conditions (e.g., buffer pH, assay temperature) and compound purity (HPLC traces) .

- Control Experiments : Replicate studies with standardized protocols (e.g., uniform cell lines or enzyme batches) .

- Error Source Identification : Quantify batch-to-batch variability (e.g., via LC-MS) and assess solvent/storage effects on stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。